molecular formula C18H10O8 B13144098 Anthracene-2,3,6,7-tetracarboxylic acid CAS No. 159113-89-0

Anthracene-2,3,6,7-tetracarboxylic acid

Cat. No.: B13144098
CAS No.: 159113-89-0
M. Wt: 354.3 g/mol
InChI Key: MRSWDOKCESOYBI-UHFFFAOYSA-N
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Description

Anthracene-2,3,6,7-tetracarboxylic acid is an aromatic tetracarboxylic acid derived from anthracene. It is characterized by the presence of four carboxyl groups attached to the 2, 3, 6, and 7 positions of the anthracene ring. This compound has a molecular formula of C₁₈H₁₀O₈ and a molecular weight of 354.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anthracene-2,3,6,7-tetracarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, the oxidation of anthracene-2,3,6,7-tetramethyl with potassium permanganate in an alkaline medium yields this compound . Another method involves the cycloaddition reactions of anthracene derivatives with maleic anhydride, followed by hydrolysis to obtain the tetracarboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes often use strong oxidizing agents such as potassium permanganate or nitric acid under controlled conditions to ensure high yields and purity .

Comparison with Similar Compounds

Anthracene-2,3,6,7-tetracarboxylic acid can be compared with other tetracarboxylic acids, such as:

Uniqueness: this compound is unique due to its specific substitution pattern on the anthracene ring, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

Properties

CAS No.

159113-89-0

Molecular Formula

C18H10O8

Molecular Weight

354.3 g/mol

IUPAC Name

anthracene-2,3,6,7-tetracarboxylic acid

InChI

InChI=1S/C18H10O8/c19-15(20)11-3-7-1-8-4-12(16(21)22)14(18(25)26)6-10(8)2-9(7)5-13(11)17(23)24/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26)

InChI Key

MRSWDOKCESOYBI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=CC3=CC(=C(C=C31)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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